2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate
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Overview
Description
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is known for its role as a modulator of intracellular calcium release, making it significant in biochemical and physiological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate typically involves the reaction of diphenylborinic acid with 2-[(2-hydroxyethyl)amino]ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: Diphenylborinic acid and 2-[(2-hydroxyethyl)amino]ethanol.
Solvent: An appropriate solvent such as dichloromethane or tetrahydrofuran.
Catalyst: A catalyst may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process parameters are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the borinate group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Acts as a modulator of intracellular calcium release, making it useful in studies of cellular signaling and physiology.
Medicine: Investigated for its potential therapeutic effects in modulating calcium-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate involves its interaction with intracellular calcium channels. It modulates the release of calcium from intracellular stores, thereby influencing various cellular processes. The compound targets specific proteins and pathways involved in calcium signaling, which can affect cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl diphenylborinate: Similar in structure but lacks the hydroxyethyl group.
Diphenylborinic acid: The parent compound used in the synthesis of 2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate.
2-[(2-Hydroxyethyl)amino]ethanol: A precursor in the synthesis of the target compound.
Uniqueness
This compound is unique due to its specific structure that allows it to modulate intracellular calcium release effectively. This property distinguishes it from other similar compounds and makes it valuable in research and potential therapeutic applications.
Properties
CAS No. |
67457-14-1 |
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Molecular Formula |
C16H20BNO2 |
Molecular Weight |
269.1 g/mol |
IUPAC Name |
2-(2-diphenylboranyloxyethylamino)ethanol |
InChI |
InChI=1S/C16H20BNO2/c19-13-11-18-12-14-20-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 |
InChI Key |
KSVLUGOEOCPLFL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCCNCCO |
Origin of Product |
United States |
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